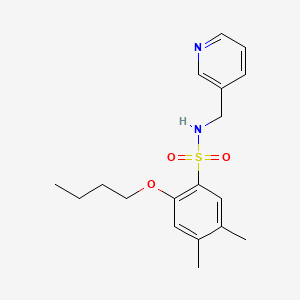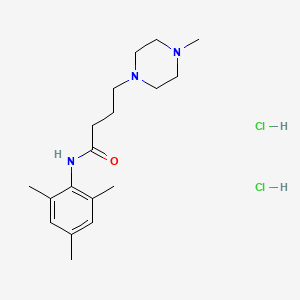
2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step processes that may include condensation, cyclocondensation, and reactions with different reagents to introduce various functional groups. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves structural characterization through π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network (Mohamed-Ezzat et al., 2023). Similar methodologies could potentially be applied to synthesize 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, with adjustments for its unique structural components.
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives are characterized by various interactions, including N-H...N hydrogen bonds and π-π stacking. These interactions play crucial roles in determining the compounds' conformation and stability. For instance, different conformations afforded by variable dihedral angles promote intermolecular π-π stacking in certain benzene-substituted structures (Jacobs et al., 2013). Analysis of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide would likely reveal a complex interplay of such interactions, influencing its molecular geometry and overall stability.
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, influenced by their functional groups and molecular structure. For instance, reactions involving sulfonamide and carbamoyl groups lead to extensive intra- and intermolecular hydrogen bonding, forming dimeric, tetrameric, or polymeric structures depending on the specific substituents and reaction conditions (Siddiqui et al., 2008). Such reactions are pivotal in determining the chemical properties and potential applications of these compounds, including 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular conformation and the nature of intermolecular interactions. Detailed crystallographic analysis provides insights into these properties, as seen in the study of various benzenesulfonamide structures (Balu & Gopalan, 2013). Understanding these aspects is essential for predicting the behavior of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide in different environments and applications.
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The specific mechanism of action for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” is not available.
Direcciones Futuras
The future directions in the study of benzenesulfonamides could involve the synthesis of new derivatives with improved properties, the development of more efficient synthesis methods, and the exploration of new applications in medicine and other fields . The specific future directions for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” are not available.
Propiedades
IUPAC Name |
2-butoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-9-23-17-10-14(2)15(3)11-18(17)24(21,22)20-13-16-7-6-8-19-12-16/h6-8,10-12,20H,4-5,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWVRPLHOIWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063363.png)
![1-(4-methoxy-3-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}phenyl)ethanone](/img/structure/B5063366.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)

![4-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5063404.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)
![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)
![3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063450.png)
![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)